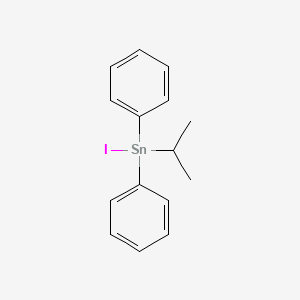

Iodo(diphenyl)(propan-2-yl)stannane

Description

Historical Evolution of Organotin Chemistry and Organometallic Discovery

The journey of organometallic chemistry began in the 19th century, marking a pivotal moment in the unification of inorganic and organic chemistry. nih.gov A significant milestone was the synthesis of the first recognized organometallic compound, Zeise's salt, in 1827. nih.gov This was followed by Edward Frankland's preparation of diethylzinc (B1219324) in 1849, which laid the groundwork for the development of organometallic reagents. nih.gov

The specific field of organotin chemistry was inaugurated in 1849 by Edward Frankland with his synthesis of diethyltin (B15495199) diiodide. habitablefuture.orgkhanacademy.orgresearchgate.net The subsequent discovery of Grignard reagents in the early 1900s provided a versatile method for creating tin-carbon bonds, leading to a rapid expansion of the field. habitablefuture.org Early pioneering work by chemists such as Löwig, who in 1852 reported the reaction of alkyl halides with a tin-sodium alloy, further propelled the synthesis of various alkyltin compounds. chembk.com By the mid-20th century, the industrial applications of organotin compounds as PVC stabilizers and biocides spurred a renaissance in organotin research, with notable contributions from van der Kerk and his colleagues. chembk.com

Classification and Structural Diversity of Organotin Compounds

Organotin compounds are systematically categorized based on the number of organic groups attached to the tin atom, leading to four main classes: mono-, di-, tri-, and tetra-organotin compounds. chem960.comchemsrc.comnih.gov This classification is represented by the general formula R_nSnX_{4-n}, where R is an organic substituent and X is typically a halide, oxide, or other anionic group. chem960.com

The structural diversity of organotin compounds is a key feature, arising from the tin atom's ability to adopt various coordination numbers and geometries. um.edu.my While tetraorganotins (R₄Sn) are generally tetrahedral, the Lewis acidity of organotin halides increases as the number of organic substituents decreases (R₃SnX < R₂SnX₂ < RSnX₃). This allows for the formation of hypercoordinate species with coordination numbers of five (trigonal bipyramidal) or six (octahedral), particularly in the presence of donor ligands. khanacademy.orgchem960.com The nature of the organic groups (R) and the anionic ligand (X) also significantly influences the resulting structure.

| Class | General Formula | Typical Geometry | Coordination Number |

| Tetraorganotin | R₄Sn | Tetrahedral | 4 |

| Triorganotin | R₃SnX | Tetrahedral or Trigonal Bipyramidal | 4 or 5 |

| Diorganotin | R₂SnX₂ | Tetrahedral or Octahedral | 4, 5, or 6 |

| Monoorganotin | RSnX₃ | Octahedral | 6 |

| This table provides a generalized overview of the structural characteristics of the main classes of organotin compounds. |

Fundamental Significance of Triorganotin Iodides in Organometallic Research

Triorganotin halides, with the general formula R₃SnX, are of fundamental importance in organometallic chemistry. khanacademy.org They serve as crucial precursors for the synthesis of a wide variety of other organotin derivatives. The reactivity of the tin-halogen bond allows for facile substitution reactions, enabling the introduction of a diverse range of functional groups.

Triorganotin iodides, such as the subject of this article, are a specific subclass of these halides. The iodide ligand, being a good leaving group, can make these compounds particularly useful in synthetic applications. The nature of the three organic substituents on the tin atom dictates the steric and electronic properties of the molecule, influencing its reactivity and potential applications. chembk.com For instance, the presence of both aryl (diphenyl) and a branched alkyl (propan-2-yl or isopropyl) group in Iodo(diphenyl)(propan-2-yl)stannane creates an asymmetric environment around the tin center, which can be of interest in stereoselective reactions and for studying the fundamental principles of reaction mechanisms in organometallic chemistry. habitablefuture.org The study of such mixed-substituent organotin halides contributes to a deeper understanding of structure-reactivity relationships within this important class of compounds.

Structure

2D Structure

Properties

CAS No. |

1021-22-3 |

|---|---|

Molecular Formula |

C15H17ISn |

Molecular Weight |

442.91 g/mol |

IUPAC Name |

iodo-diphenyl-propan-2-ylstannane |

InChI |

InChI=1S/2C6H5.C3H7.HI.Sn/c2*1-2-4-6-5-3-1;1-3-2;;/h2*1-5H;3H,1-2H3;1H;/q;;;;+1/p-1 |

InChI Key |

AGFQNAMBEVTJOA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Iodo Diphenyl Propan 2 Yl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Ligand Environment

A ¹H NMR spectrum would provide information about the chemical environment of the protons in the diphenyl and propan-2-yl ligands. The chemical shifts, signal integrations, and coupling patterns would reveal the connectivity of the atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Organic Moieties

¹³C NMR spectroscopy would identify the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in the phenyl and isopropyl groups would be characteristic of their bonding to the tin atom.

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Tin Coordination Geometry and Chemical Environment

¹¹⁹Sn NMR is particularly informative for organotin compounds as the chemical shift is highly sensitive to the coordination number and geometry of the tin center. This would help determine if the compound is monomeric in solution and the nature of the bonding around the tin atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are related to the bond strengths and molecular symmetry. Characteristic bands for the Sn-C, Sn-I, and C-H bonds would be expected.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a compound.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of iodo(diphenyl)(propan-2-yl)stannane is currently hindered by the absence of publicly available crystallographic data. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this specific compound. The CAS number for iodo-diphenyl-propan-2-ylstannane is registered as 1021-22-3. chemsrc.com

In the absence of experimental data, a detailed discussion of the specific intermolecular forces, such as halogen bonding, π-interactions, and van der Waals forces, that govern the crystal packing of this compound cannot be provided. Similarly, the generation of data tables detailing bond lengths, bond angles, and torsion angles related to its crystal structure is not feasible.

For a complete and accurate analysis of the solid-state structure of this compound, the synthesis of a single crystal suitable for X-ray diffraction analysis would be required. Such an analysis would elucidate the precise arrangement of the molecules in the crystal lattice and provide quantitative data on the various non-covalent interactions that stabilize the structure. This would enable a thorough understanding of the supramolecular chemistry of this organotin compound.

Reactivity Patterns and Reaction Mechanisms of Iodo Diphenyl Propan 2 Yl Stannane

Carbon-Tin Bond Reactivity in Cross-Coupling Processes

The reactivity of the carbon-tin (C-Sn) bond in organotin compounds like Iodo(diphenyl)(propan-2-yl)stannane is fundamental to their application in cross-coupling reactions, most notably the Stille reaction. wikipedia.orgresearchgate.net This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide. wikipedia.orgresearchgate.net The versatility of the Stille reaction is demonstrated by its compatibility with a wide range of organic groups, including aryl, vinyl, and heterocyclic moieties. libretexts.org

The transmetalation step is a critical phase in the catalytic cycle of the Stille reaction, where the organic group from the organostannane is transferred to the palladium catalyst. wikipedia.orgmdma.ch This process has been extensively studied, and several mechanisms have been proposed depending on the specific reactants and conditions. wikipedia.org

A commonly accepted mechanism involves an associative pathway . In this model, the organostannane coordinates to the palladium(II) complex, which is formed after the initial oxidative addition of the organic halide to the Pd(0) catalyst. wikipedia.org This coordination can lead to a transient, 18-electron, pentavalent palladium species. Subsequent ligand detachment results in a square planar complex with the new organic group from the stannane (B1208499) attached to the palladium. wikipedia.org

Another proposed mechanism involves a cyclic transition state . Here, the halide ligand on the palladium complex can coordinate to the tin atom of the organostannane, forming a bridged intermediate. wikipedia.orgmdma.ch The breakdown of this cyclic adduct results in the transfer of the organic group to the palladium and the formation of a triorganotin halide. wikipedia.org

The nature of the ligands on the palladium catalyst and the organic groups on the tin atom can significantly influence the operative mechanism. For instance, the presence of electron-donating phosphine (B1218219) ligands on the palladium can affect the rate of transmetalation. researchgate.net

The activation of the C-Sn bond is a key factor influencing the rate and outcome of Stille cross-coupling reactions. The relative reactivity of different organic groups attached to the tin atom follows a general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org This indicates that the phenyl and propan-2-yl groups in this compound will have different propensities for transfer.

The cleavage of C-Sn bonds is influenced by both kinetic and thermodynamic factors. illinois.edumasterorganicchemistry.com Kinetically controlled reactions are governed by the activation energy of the bond-breaking step, while thermodynamically controlled reactions are determined by the relative stability of the final products. masterorganicchemistry.com In the context of C-Sn bond activation, the reaction conditions, such as temperature, can dictate whether the kinetic or thermodynamic product is favored. masterorganicchemistry.com

Studies have shown that the addition of certain additives, like lithium chloride, can accelerate the rate of transmetalation by increasing the polarity of the solvent and stabilizing transition states. libretexts.org Copper(I) salts can also enhance reaction rates, potentially by undergoing transmetalation with the organostannane to form a more reactive organocuprate species. wikipedia.org The interplay of these factors highlights the complexity of C-Sn bond activation and the need for careful optimization of reaction conditions to achieve desired outcomes. illinois.eduhw.ac.uk

Halogen-Tin Exchange and Substitution Reactions

Halogen-tin exchange reactions are a common feature of organotin halide chemistry. wikipedia.orgthieme-connect.de These reactions involve the redistribution of halide and organic substituents between two different organotin species or between an organotin halide and another metal halide. gelest.com For instance, redistribution reactions can be used to synthesize mixed organotin halides from tetraorganotins and tin(IV) halides. gelest.com

The iodine atom in this compound is a labile group and can be readily substituted by other nucleophiles. gelest.com This reactivity allows for the synthesis of a variety of other organotin compounds. For example, reaction with hydroxides can yield organotin hydroxides, while reaction with mercaptans can produce organotin mercaptides. wikipedia.orggelest.com The lability of the tin-halogen bond is a key characteristic that underpins the synthetic utility of organotin halides. gelest.com

Elucidation of Reaction Pathways Involving Radical Intermediates

Organotin compounds can participate in reactions involving radical intermediates. wikipedia.orgacs.org Stannyl radicals (R₃Sn•) can be generated, for example, from the homolytic cleavage of a tin-hydrogen bond in an organotin hydride or from the photolysis of organoditins. wikipedia.orgelectronicsandbooks.com These radicals are invoked as key intermediates in certain atom-transfer reactions. wikipedia.org

While this compound does not possess a tin-hydride bond, the C-Sn bond can undergo homolytic cleavage under certain conditions, such as high temperatures or photochemical initiation, potentially leading to the formation of diphenyl(propan-2-yl)stannyl radicals. youtube.com These radical intermediates can then participate in a variety of subsequent reactions, including addition to alkenes or abstraction of atoms from other molecules. acs.org The stability of the resulting tin-centered radical plays a role in the feasibility of these pathways. wikipedia.org

Coordination Chemistry and Lewis Acidity/Basicity of the Tin Center

The tin atom in organotin halides like this compound is a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. gelest.comrsc.org This Lewis acidity arises from the presence of empty, low-lying 5d atomic orbitals on the tin atom. gelest.com The electronegativity of the iodine atom further enhances the Lewis acidic character of the tin center. gelest.com

As a result of its Lewis acidity, this compound can form coordination complexes with a variety of Lewis bases, such as amines (e.g., pyridine) and other donor molecules. wikipedia.orggelest.com In these complexes, the coordination number of the tin atom expands beyond the typical four to five or even six. wikipedia.orglupinepublishers.com The geometry of these hypercoordinated species is often trigonal bipyramidal or octahedral. lupinepublishers.com For triorganotin halides, the preferred geometry is typically trigonal bipyramidal, with the organic groups in the equatorial positions and the halide and donor atom in the axial positions. lupinepublishers.com

The Lewis acidity of organotin halides decreases as the number of organic groups attached to the tin atom increases. lupinepublishers.com Therefore, this compound, being a triorganotin halide, would be expected to be a moderately strong Lewis acid. This property is crucial in many of its reactions, influencing reaction rates and mechanisms. nih.govrsc.org

Applications of Iodo Diphenyl Propan 2 Yl Stannane in Academic and Synthetic Research

Catalytic Applications in Homogeneous and Heterogeneous Systems

Organotin compounds are pivotal in modern catalysis, serving as precursors, ligands, or key reagents. The specific structure of iodo(diphenyl)(propan-2-yl)stannane allows for several potential catalytic applications.

Precursor in Palladium-Catalyzed Stille Coupling Reactions

The Stille coupling is a cornerstone of carbon-carbon bond formation, relying on the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. While this compound is not a typical Stille reagent itself (as it lacks a transferable group attached to tin via a carbon-tin bond meant for coupling), it is a highly probable precursor for generating such reagents.

Through transmetallation, the iodide on the tin atom can be substituted by a variety of organic groups (R'). By reacting this compound with organolithium (R'Li) or Grignard (R'MgX) reagents, a new organostannane, Ph₂(iPr)Sn-R', can be synthesized. This resulting compound can then participate directly in Stille coupling reactions. This two-step sequence is a powerful synthetic tool in organic chemistry.

Table 1: Illustrative Synthesis of a Stille Reagent from an Iodo-stannane Precursor

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | R'-Li (e.g., Vinyllithium) | (Diphenyl)(propan-2-yl)(vinyl)stannane | Synthesis of the active Stille reagent |

| 2 | (Diphenyl)(propan-2-yl)(vinyl)stannane | Aryl-Halide (e.g., Iodobenzene) | Aryl-Vinyl compound (e.g., Styrene) | Palladium-catalyzed C-C bond formation |

Ligand Design and Optimization for Enhanced Catalytic Performance

The performance of metal catalysts often hinges on the electronic and steric properties of their ligands. The phenyl and isopropyl groups attached to the tin atom in this compound have distinct properties. It is plausible that this compound or its derivatives could serve as ligands for transition metals. For instance, related triarylarsines, which can be synthesized from organotin precursors, are used as ligands in cross-coupling reactions. The synthesis of novel phosphine (B1218219) or arsine ligands could potentially start from an organotin halide like this compound, leading to catalysts with tailored activity and selectivity.

Exploration in New Bond-Forming Methodologies

Beyond the classic Stille C-C coupling, organotin reagents are explored in a variety of other bond-forming reactions. Research has demonstrated that organotin compounds with a tin-heteroatom bond can be utilized in Stille-type reactions to synthesize aryl phosphines, arsines, stibines, and selenides in a one-pot reaction. This compound could serve as an ideal starting material in such methodologies for forming carbon-heteroatom bonds, expanding the toolkit of synthetic chemists.

Role in the Synthesis of Organometallic Polymers and Advanced Materials

Organometallic polymers containing tin in the main chain, known as polystannanes, exhibit unique electronic and photophysical properties due to σ-electron delocalization along the tin-tin backbone. These materials are of interest for applications such as semiconducting polymers and photoresists.

Integration into π-Conjugated Polymer Backbones (e.g., Stannoles)

While polystannanes feature a σ-conjugated backbone, organotin moieties can also be incorporated into π-conjugated systems. Stannoles, which are tin-containing analogues of pyrroles, are five-membered rings that can be integrated into polymer backbones to tune their electronic properties. The synthesis of substituted stannoles often requires a diorganotin dihalide precursor. Although this compound is not a dihalide, its reactivity could be harnessed to create specific stannole monomers. The properties of π-conjugated polymers can be finely tuned by the side-chains, and the presence of both phenyl and isopropyl groups could offer a balance of solubility and solid-state packing.

Precursors for Inorganic Macromolecules and Thin Films

Organometallic compounds are widely used as precursors for the synthesis of inorganic materials through methods like chemical vapor deposition (CVD) or sol-gel processes. This compound could theoretically serve as a single-source precursor for tin-containing thin films. Upon controlled decomposition, such a precursor could yield materials like tin oxide or tin-carbon composites, whose properties would be influenced by the organic ligands. The synthesis of high molecular weight polystannanes often begins with diorganotin dihydrides, which can be prepared from the corresponding dihalides. It is conceivable that this compound could be converted into a reactive intermediate suitable for polymerization, leading to the formation of inorganic macromolecules with a tin backbone.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Vinyllithium |

| Iodobenzene |

| (Diphenyl)(propan-2-yl)(vinyl)stannane |

| Styrene |

Development of Novel Organometallic Synthons for Complex Molecule Construction

This compound is a valuable precursor for the generation of other organometallic synthons, which are crucial building blocks in the assembly of complex molecular architectures. The reactivity of the tin-iodide bond allows for the transformation of this stannane (B1208499) into more reactive nucleophilic species, primarily through transmetalation reactions. wikipedia.orguobabylon.edu.iq This process involves the transfer of the organic groups from the tin atom to a more electropositive metal, such as lithium, to create highly reactive organolithium reagents. wikipedia.orglibretexts.org These newly formed synthons can then participate in a wide array of carbon-carbon bond-forming reactions.

The primary method for converting this compound into a more potent synthetic tool is through reaction with strong reducing agents or organometallic reagents. For instance, treatment with two equivalents of an alkyllithium reagent, such as n-butyllithium, can lead to a tin-lithium exchange, generating a diphenyl(propan-2-yl)stannyllithium species. saylor.orgmasterorganicchemistry.com This organostannyllithium compound is a powerful nucleophile in its own right and can be used to introduce the diphenyl(propan-2-yl)stannyl group into other molecules.

Alternatively, and often more strategically useful, is the generation of an isopropyllithium (B161069) or a diphenyl-substituted organolithium reagent, although the former is more challenging due to the nature of the mixed substituents on the tin atom. The relative ease of cleavage of the different carbon-tin bonds plays a significant role in determining the final organometallic product.

The resulting organolithium synthons are versatile intermediates in organic synthesis. youtube.com They can undergo nucleophilic addition to a variety of electrophiles, including aldehydes, ketones, and esters, to create new carbon-carbon bonds and introduce the isopropyl or diphenylmethyl group into a target molecule. Furthermore, these organolithium reagents can be subjected to a second transmetalation, for example with copper(I) salts, to form organocuprates. These "ate" complexes are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds.

The utility of this compound also extends to its role as a precursor in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. nih.govacs.orgmsu.edu In these reactions, the organotin compound transfers one of its organic groups to a palladium center in a key transmetalation step of the catalytic cycle. wikipedia.orgnumberanalytics.com This allows for the coupling of the organic group from the stannane with an organic halide or triflate, enabling the construction of complex molecular frameworks. msu.edu

Below are tables detailing the research findings on the generation of novel organometallic synthons from triorganotin halides and their subsequent reactions.

Table 1: Generation of Organometallic Synthons from Triorganotin Halides

| Precursor | Reagent | Resulting Synthon | Reaction Type |

| R₃Sn-I | 2 Li | R₃Sn-Li | Reductive Lithiation |

| R₃Sn-I | R'-Li | R₂Sn-R' + LiI | Alkylation |

| R₃Sn-I | 2 R'-Li | R-Li + R₂SnR'₂ | Tin-Lithium Exchange |

Note: R represents an organic substituent (e.g., phenyl, propan-2-yl). The specific outcome of the reaction with R'-Li can depend on the nature of the 'R' groups and the reaction conditions.

Table 2: Representative Applications of Generated Organometallic Synthons

| Synthon | Reactant | Product | Reaction Type |

| R-Li | R'CHO | R-CH(OH)-R' | Nucleophilic Addition |

| R-Li | R'₂CO | R-C(OH)(R')₂ | Nucleophilic Addition |

| (R-Li)₂CuCN | R'-CH=CH-CO-R'' | R'-CHR-CH₂-CO-R'' | Conjugate Addition |

| R₃Sn-R' | R''-X (Pd catalyst) | R'-R'' | Stille Cross-Coupling |

Note: 'R' in the synthon column corresponds to the organic group transferred from the initial organotin compound.

Computational and Theoretical Investigations of Iodo Diphenyl Propan 2 Yl Stannane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, bonding, and reactivity. For organotin compounds, DFT calculations, often using functionals like B3LYP, are instrumental in understanding their fundamental properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior and reactivity of a molecule. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

In analogous diorganotin(IV) complexes, the HOMO is typically localized on the more electron-rich parts of the molecule, which could include the phenyl rings and the iodide ligand in iodo(diphenyl)(propan-2-yl)stannane. The LUMO, conversely, is often centered on the tin atom, which acts as the primary electrophilic site. The energy of these orbitals and their gap can be used to calculate various reactivity descriptors. nih.govresearchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties for an Analogous Diorganotin(IV) Complex

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (η) | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Chemical Potential (μ) | -3.85 eV |

| Electronegativity (χ) | 3.85 eV |

| Global Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 eV |

Note: These values are representative and are based on DFT calculations performed on analogous diorganotin(IV) complexes. The actual values for this compound may vary.

Computational methods, particularly DFT, are widely employed for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. smu.edu These predictions are valuable for the structural elucidation and characterization of new compounds. The GIAO (Gauge-Including Atomic Orbital) method within DFT is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For organotin compounds, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to validate the computed molecular structure. While specific predicted data for this compound is unavailable, studies on similar compounds show a good correlation between calculated and experimental shifts. nih.gov

Table 2: Representative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for an Analogous Diorganotin Complex

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Phenyl-H (ortho) | 7.85 | 7.92 |

| Phenyl-H (meta) | 7.42 | 7.48 |

| Phenyl-H (para) | 7.35 | 7.40 |

| Alkyl-H | 1.52 | 1.58 |

Note: The data presented is illustrative and based on studies of analogous diorganotin compounds.

Reaction Mechanism Modeling and Energy Profile Analysis

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, including those involving organotin compounds. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway.

For a compound like this compound, reaction mechanism modeling could be applied to understand its role in reactions such as Stille cross-coupling. The modeling would elucidate the elementary steps of the reaction, including oxidative addition, transmetalation, and reductive elimination.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution, accounting for solvent effects that are crucial for understanding reaction kinetics and thermodynamics. mdpi.com For organotin compounds, MD simulations can model their solvation and diffusion in different solvents, as well as their conformational dynamics. This information is complementary to the static picture provided by DFT calculations and is essential for a complete understanding of the compound's behavior in a realistic chemical environment.

Advanced Quantum Chemical Approaches for Understanding Reactivity

Beyond standard DFT, more advanced quantum chemical methods can be applied to gain a deeper understanding of the reactivity of organotin compounds. nih.gov Methods such as Time-Dependent DFT (TD-DFT) can be used to study excited-state properties and photochemical reactivity. Conceptual DFT provides a framework for quantifying reactivity through various indices, offering a more nuanced view than simple frontier orbital analysis. researchgate.net These advanced approaches can help in the rational design of new organotin reagents and catalysts with tailored reactivity.

Future Research Directions and Emerging Paradigms in Iodo Diphenyl Propan 2 Yl Stannane Studies

Innovations in Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic methods for organotin compounds is a critical area of future research. Traditional syntheses often involve the use of hazardous reagents and generate significant waste. lupinepublishers.com Innovations are being directed towards greener alternatives that minimize environmental impact.

Key areas of focus include:

Solvent-free and Microwave-Assisted Reactions: Research is exploring solvent-free reaction conditions, often accelerated by microwave irradiation, to reduce volatile organic compound (VOC) emissions and energy consumption. For instance, microwave-assisted synthesis has been successfully employed for the cyanosilylation of aldehydes using supported organotin catalysts in the absence of a solvent. unl.pt

Catalyst Recycling: The development of heterogeneous catalysts, where the organotin complex is supported on materials like activated carbon or carbon nanotubes, facilitates easy recovery and recycling of the catalyst, a significant step towards more sustainable processes. unl.pt

Direct Synthesis Methods: While challenging, the direct reaction of metallic tin with organic halides presents a more atom-economical route to organotin compounds. lupinepublishers.comrjpbcs.com Further research into catalysts and reaction conditions for these direct syntheses could lead to more efficient and environmentally sound production methods. rjpbcs.com

Exploration of Novel Catalytic Transformations and Process Intensification

Organotin compounds, including iodo(diphenyl)(propan-2-yl)stannane, are known for their catalytic activity in various organic transformations. unl.ptrsc.orgresearchgate.net Future research will likely focus on expanding their catalytic applications and intensifying the processes in which they are used.

Novel Catalytic Applications:

Enantioselective Catalysis: A significant frontier is the development of chiral organotin catalysts for enantioselective transformations, which are crucial in the pharmaceutical and fine chemical industries. dntb.gov.ua

Polymerization Catalysis: Organotin compounds are effective catalysts for polymerization reactions, such as the formation of polyurethanes and the vulcanization of silicones. lupinepublishers.comwikipedia.org Research into novel organotin structures could lead to polymers with improved properties.

Cross-Coupling Reactions: The Stille reaction, a cornerstone of C-C bond formation, utilizes organotin reagents. wikipedia.org Future work may involve developing more active and selective organotin catalysts for this and other cross-coupling reactions.

Process Intensification: Process intensification aims to develop smaller, more efficient, and safer chemical processes. tue.nl In the context of organotin chemistry, this can be achieved through:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers numerous advantages, including better heat and mass transfer, improved safety, and easier scalability. frontiersin.orgrsc.org

Hybrid Technologies: The combination of flow chemistry with other enabling technologies, such as microwave irradiation or ultrasound, can lead to synergistic effects and further process intensification. frontiersin.orgrsc.org

Development of In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and processes. The development and application of in-situ spectroscopic techniques are crucial for gaining real-time insights into the transient species and reaction pathways involved in organotin-mediated reactions. youtube.comrsc.org

| Spectroscopic Technique | Information Gained | Relevance to Organotin Chemistry |

| NMR Spectroscopy (¹¹⁹Sn, ¹H, ¹³C) | Provides information on the coordination environment of the tin atom, the structure of intermediates, and reaction kinetics. rsc.orgmdpi.com | Crucial for determining the coordination number and geometry of tin in solution, which is directly related to its reactivity. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies functional groups and their changes during a reaction, allowing for the tracking of reactants, intermediates, and products. youtube.com | Useful for studying the interaction of organotin catalysts with substrates containing carbonyl or hydroxyl groups. |

| Mass Spectrometry | Allows for the identification of reaction intermediates and products by their mass-to-charge ratio. orientjchem.org | Can provide evidence for the formation of transient organotin species in the gas phase. |

| X-ray Absorption Spectroscopy (XAS) | Probes the local electronic and geometric structure around the tin atom, even in non-crystalline materials. | Can provide valuable information on the structure of heterogeneous organotin catalysts under reaction conditions. |

The challenge lies in designing experimental setups that can withstand reaction conditions while providing high-quality spectroscopic data with sufficient time resolution. youtube.com

Computational Design of Tailored Organotin Reagents for Specific Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. The use of computational methods to design organotin reagents with specific, predictable reactivity is a rapidly emerging paradigm. figshare.com

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometries, electronic structures, and reaction energies of organotin compounds and transition states. This allows for the in-silico screening of potential catalysts and the elucidation of reaction mechanisms.

Molecular Docking: In the context of biological applications, molecular docking studies can predict the binding affinity and mode of interaction of organotin compounds with biological targets like enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of organotin compounds with their observed reactivity or biological activity, enabling the design of more potent and selective agents.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new organotin reagents with tailored properties for specific applications.

Synergistic Approaches Combining Synthesis, Characterization, and Computation

The future of research in this compound and related organotin compounds lies in a holistic and synergistic approach that integrates synthesis, advanced characterization, and computational modeling. nih.gov

This integrated workflow can be envisioned as follows:

Computational Design: Theoretical calculations are used to design novel organotin structures with desired electronic and steric properties for a specific catalytic application. figshare.com

Synthesis: The computationally designed compounds are then synthesized in the laboratory using efficient and sustainable methods. orientjchem.org

Advanced Characterization: A suite of spectroscopic and analytical techniques, including in-situ methods, is employed to thoroughly characterize the synthesized compounds and to elucidate the mechanisms of their reactions. dntb.gov.uaorientjchem.org

Feedback Loop: The experimental results are then used to refine the computational models, leading to a deeper understanding and the design of even more effective organotin reagents in an iterative cycle.

This synergistic approach, where experiment and theory work in concert, will be instrumental in unlocking the full potential of this compound and other organotin compounds in catalysis and materials science. It represents a paradigm shift from a trial-and-error approach to a more rational and predictive design of functional molecules. nih.gov

Q & A

Q. What are the established synthetic routes for preparing iodo(diphenyl)(propan-2-yl)stannane, and what methodological considerations are critical for high yields?

A common approach involves lithiation followed by stannane intermediate formation (Scheme 1 in ):

Protection : The ketone group is first protected as an acetal to prevent undesired reactions.

Lithiation : Lithiation at the desired position (e.g., 9-position in aromatic systems) using strong bases like LDA.

Stannylation : Quenching the lithiated species with (n-Bu)₃SnCl to form the tributylstannane intermediate.

Iodination : Treating the stannane with iodine (I₂) in dichloromethane at 0°C to introduce the iodo group.

Deprotection : Acidic or basic removal of the acetal protecting group.

Q. Key considerations :

- Avoiding side reactions: Direct iodination of lithiated species risks byproduct formation; using stannane intermediates improves selectivity .

- Solvent choice: Polar aprotic solvents (e.g., THF) enhance lithiation efficiency.

- Yield optimization: Pd-catalyzed stannylation (e.g., Pd(PPh₃)₄) can achieve 39–57% yields for arylstannanes .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological workflow :

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for phenyl, isopropyl, and Sn-bound groups. The Sn-C coupling (²JSn-C ≈ 50–100 Hz) confirms stannane structure.

- ¹¹⁹Sn NMR : A singlet near δ -50 to -150 ppm confirms Sn(IV) environment .

X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for refinement. The Sn-I bond length (~2.7–2.8 Å) and tetrahedral geometry validate the structure .

Mass Spectrometry :

- High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Sn (e.g., ¹²⁰Sn, ¹¹⁸Sn) .

Data interpretation : Crystallographic parameters (e.g., Flack x for enantiopurity) should be cross-validated with NMR to resolve ambiguities .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

This stannane participates in Stille couplings and iodonium salt synthesis :

- Stille Coupling : Transmetallation with Pd catalysts (e.g., Pd(PPh₃)₄) enables aryl-aryl bond formation. Example:

Ar-SnR₃ + Ar'-X → Ar-Ar' (X = halide, OTf)

- Iodonium Salt Preparation : Reacts with hypervalent iodine reagents (e.g., [ArI(OH)OTs]) to form iodonium salts for radiopharmaceutical precursors .

Q. Key factors :

- Electron-donating groups : Adjacent N or O groups may reduce radiolabeling efficiency due to competing deiodination .

- Solvent stability : Use anhydrous conditions to prevent hydrolysis of Sn-I bonds.

Advanced Research Questions

Q. How can researchers address low radiolabeling yields when using this compound as a precursor for G protein-coupled receptor (GPCR) probes?

Challenges :

- Deiodination : Strong electron-donating groups (e.g., amines) promote I⁻ loss during ¹²⁵I labeling .

- Lipophilicity : High logP values from phenyl/isopropyl groups cause non-target tissue uptake in vivo.

Q. Mitigation strategies :

Protecting groups : Temporarily block electron-donating substituents during radiolabeling.

Co-solvents : Add DMSO or ethanol to improve precursor solubility.

Metabolic stability : Introduce polar groups (e.g., -OH) to reduce lipophilicity without compromising receptor binding .

Q. What methodological advancements enable the use of this compound in synthesizing iodonium salts for positron emission tomography (PET) ligands?

Procedure :

Stannane Synthesis : Pd-catalyzed coupling of iodoarenes with Sn₂Bu₆ yields tributylstannylarenes (39–57% yield) .

Iodonium Salt Formation : React stannane with [hydroxy(tosyloxy)iodo]arenes in toluene at 115°C.

Purification : Column chromatography (silica gel, hexane/EtOAc) isolates iodonium salts.

Q. Key findings :

- Stability : Iodonium salts derived from stannanes are stable under argon at 4°C for long-term storage .

- Applications : Used in mGluR5 PET radioligands for neurological imaging.

Q. How can contradictory data on synthesis yields be resolved when optimizing routes to this compound?

Case study : Direct iodination vs. stannane-mediated routes (from ):

| Route | Yield (%) | Purity Issues |

|---|---|---|

| Direct I₂ quenching | 20–30 | Multiple side products |

| Stannane intermediate | 70–85 | High purity, minimal byproducts |

Q. Resolution :

- Mechanistic analysis : Direct routes suffer from radical side reactions, while stannanes provide regioselectivity.

- Scale-up : Stannane methods are preferable for gram-scale synthesis despite additional steps.

Q. What are the safety and handling protocols for this compound given its organotin composition?

Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.